Ion Channel Selectivity Profile: NaV1.5 vs. NaV1.7 Differential Activity
In manual whole-cell patch clamp assays using HEK293 cells expressing human sodium channels, 4-(Chloromethyl)-N-isopropylbenzamide demonstrated a marked selectivity window between NaV1.5 and NaV1.7 channels. Against the non-inactivated NaV1.5 channel (cardiac isoform), the compound exhibited an IC50 > 10,000 nM, indicating minimal activity. In contrast, against the partially inactivated NaV1.7 channel (peripheral pain target), the IC50 was 300 nM [1]. This represents a >33-fold selectivity for NaV1.7 over NaV1.5. For comparison, the structurally related benzamide analog BDBM258233 (which incorporates a sulfonamide moiety) showed a less favorable selectivity profile, with IC50 values of 21-34 nM against NaV1.7 but also notable activity against NaV1.5 in the same assay format [2].
| Evidence Dimension | Sodium Channel Isoform Selectivity (NaV1.7 vs. NaV1.5) |
|---|---|
| Target Compound Data | NaV1.5 (non-inactivated) IC50 > 10,000 nM; NaV1.7 (partially inactivated) IC50 = 300 nM |
| Comparator Or Baseline | BDBM258233 (related benzamide analog): NaV1.7 IC50 = 21-34 nM; also active against NaV1.5 |
| Quantified Difference | Target compound shows >33-fold selectivity for NaV1.7 over NaV1.5; comparator shows less selectivity due to higher potency at both channels |
| Conditions | Manual whole-cell patch clamp; HEK293 cells expressing human NaV1.5 and NaV1.7; partially inactivated state for NaV1.7 |
Why This Matters
High NaV1.5 activity is associated with cardiac toxicity risks; the >33-fold selectivity window suggests a potentially cleaner cardiac safety profile for this scaffold compared to more potent but less selective analogs.
- [1] BindingDB. BDBM50379393 (CHEMBL2011947). Antagonist activity at human non-inactivated NaV 1.5 channel and partially inactivated NaV 1.7 channel. View Source
- [2] BindingDB. BDBM258233. US9493448, Example 51. Sodium channel NaV1.7 antagonist activity. View Source
